3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol
Description
3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a pyridin-2-yl group and at the 5-position with a thiol (-SH) moiety. Its molecular formula is C₇H₅N₃OS (molecular weight: 179.20 g/mol), and it is structurally characterized by the fusion of a pyridine ring with the oxadiazole system, which confers unique electronic and steric properties . The thiol group enhances its reactivity, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing sulfhydryl-containing derivatives via alkylation or oxidation .
Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-2-yl-2H-1,2,4-oxadiazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS/c12-7-9-6(10-11-7)5-3-1-2-4-8-5/h1-4H,(H,9,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSOKBPWRNAWAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=S)ON2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with phosphorus oxychloride. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization and formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Substitution Reactions
The thiol group undergoes nucleophilic substitution with alkyl/aryl halides and electrophilic agents to form thioethers. Key methodologies include:
Table 1: Substitution Reactions and Conditions
Mechanistic studies reveal that iodine-mediated sulfenylation proceeds via electrophilic substitution, where iodine generates a sulfenyl iodide intermediate (e.g., in DMSO) that reacts with electron-rich aromatic systems .
Oxidation Reactions
The thiol group is oxidizable to disulfides or sulfonic acids under controlled conditions:
Table 2: Oxidation Pathways
| Oxidizing Agent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Ethanol, rt (12 h) | Disulfide dimer | Antimicrobial activity screening | |
| KMnO₄ | Acidic aqueous medium | Sulfonic acid derivative | Not reported |
Disulfide formation is critical for dimeric structures exhibiting enhanced enzyme inhibition (e.g., acetylcholinesterase IC₅₀ = 8.2 µM) .
Cyclization and Heterocycle Formation
The oxadiazole-thiol scaffold participates in cyclocondensation reactions to form fused heterocycles:
Table 3: Cyclization Reactions
Cyclization with CS₂ under basic conditions is a standard route to generate thione derivatives, while phenyl hydrazine yields triazole hybrids with dual enzyme inhibition .
Biological Correlations
Derivatives exhibit structure-dependent bioactivity:
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Antimicrobial : S-phenacyl derivatives show MIC values of 8–16 µM against Staphylococcus aureus and Escherichia coli .
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Anticancer : Sulfenylated imidazopyridine hybrids demonstrate cytotoxicity against HeLa cells (IC₅₀ = 5.0 µM) .
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Enzyme Inhibition : Alkylated derivatives inhibit acetylcholinesterase (IC₅₀ = 2.76–9.27 µM) .
Mechanistic Insights
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Sulfenylation : Iodine acts as a Lewis acid to polarize the S–H bond, facilitating electrophilic attack on aromatic substrates .
-
Alkylation : NaH deprotonates the thiol group, enhancing nucleophilicity for SN₂ reactions with alkyl halides .
This compound’s versatility in forming pharmacologically active derivatives underscores its importance in medicinal chemistry. Further studies should explore its photocatalytic and metal-catalyzed coupling reactions to expand synthetic utility.
Scientific Research Applications
Biological Applications
Antimicrobial Activity
3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol has demonstrated significant antimicrobial properties. Studies indicate that compounds containing the 1,2,4-oxadiazole moiety exhibit activities against various pathogens, including bacteria and fungi . For instance, derivatives of this compound have been tested for their effectiveness against strains like E. coli and Staphylococcus aureus.
Anticancer Properties
Research has shown that 1,2,4-oxadiazoles can exhibit anticancer activities. Compounds similar to this compound have been identified as effective against different cancer cell lines. For example, studies on related oxadiazole derivatives have reported inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Neuroprotective Effects
Recent investigations into neurodegenerative diseases have highlighted the potential of this compound derivatives in treating conditions like Alzheimer's disease. Certain compounds have shown dual activity in inhibiting glycogen synthase kinase 3β (GSK-3β) and reducing neuroinflammation . This multitarget approach is promising for addressing complex disease mechanisms.
Industrial Applications
The chemical's unique properties make it suitable for applications in agrochemicals and materials science. Its ability to serve as a precursor in the synthesis of novel agrochemical agents can enhance crop protection strategies. Additionally, its stability and reactivity are beneficial for developing new materials with specific functionalities.
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A series of derivatives of this compound were synthesized and tested against common bacterial strains. The results indicated that modifications to the thiol group significantly enhanced antimicrobial activity compared to unmodified compounds.
- Neuroprotective Research : In a study focused on Alzheimer's disease, specific derivatives were evaluated for their ability to cross the blood-brain barrier and exert neuroprotective effects. Results showed that certain compounds not only inhibited GSK-3β but also reduced reactive oxygen species levels in neuronal cells.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol involves its interaction with various molecular targets. The compound can inhibit the activity of specific enzymes or proteins by binding to their active sites. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes essential for cell wall synthesis. The thiol group can also form covalent bonds with cysteine residues in proteins, leading to the disruption of their function.
Comparison with Similar Compounds
The structural and functional attributes of 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol can be contextualized against related oxadiazole and triazole derivatives. Below is a detailed comparison:
Substituent Position and Electronic Effects
Key Observations :
- The pyridine substituent’s position (2- vs. 3-) significantly impacts electronic interactions. For example, the pyridin-2-yl group in the target compound may engage in stronger hydrogen bonding compared to pyridin-3-yl derivatives due to spatial orientation .
- Thiol vs. Thione : The thiol group (-SH) in this compound is more nucleophilic than the thione (-S-) in analogs like the pyrimidinylthio-methyl derivative, enabling diverse alkylation or metal-coordination reactions .
Physicochemical Properties
Analysis :
- The naphthalene-substituted analog exhibits higher molecular weight and lipophilicity, which may enhance membrane permeability in biological systems but reduce solubility .
- The lack of reported melting points for some compounds (e.g., the naphthalenyl derivative) highlights gaps in publicly available data, necessitating experimental characterization .
Biological Activity
3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
This compound features a heterocyclic oxadiazole ring that contributes to its reactivity and biological properties. The presence of the pyridine moiety enhances its interaction with various biological targets.
Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole scaffold have demonstrated significant antimicrobial properties. Research indicates that derivatives of this class can exhibit activity against a range of pathogens:
- Antibacterial Activity : Studies have shown that compounds similar to this compound possess strong antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, derivatives have been reported to inhibit Staphylococcus aureus and Escherichia coli effectively .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 8 µM |
| This compound | E. coli | 16 µM |
Anticancer Activity
The anticancer potential of 3-(Pyridin-2-yl)-1,2,4-oxadiazole derivatives has been a focal point in recent studies. These compounds have shown promise in inhibiting tumor cell proliferation through various mechanisms:
- Cell Line Studies : In vitro assays demonstrate that these compounds can induce cytotoxicity in multiple cancer cell lines including HeLa (cervical cancer) and MCF7 (breast cancer). For example, derivatives exhibited IC50 values ranging from 2.76 µM to 9.27 µM against specific cancer cell lines .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | HeLa | 5.0 |
| Derivative B | MCF7 | 3.5 |
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of oxadiazole derivatives. These compounds can reduce inflammation by inhibiting key enzymes involved in inflammatory pathways:
- In Vivo Studies : In rat models induced with paw swelling using carrageenan, certain derivatives demonstrated anti-inflammatory effects comparable to standard drugs like Indomethacin .
| Compound | Anti-inflammatory Effect (%) | Comparison Drug |
|---|---|---|
| Derivative C | 61.9% | Indomethacin (64.3%) |
The biological activity of 3-(Pyridin-2-yl)-1,2,4-oxadiazole derivatives is often attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many oxadiazoles act as inhibitors for enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which are crucial in various disease processes.
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to target proteins involved in microbial resistance and cancer progression .
Q & A
Q. How can computational modeling guide the design of derivatives with reduced toxicity?
- Methodology : Use toxicity prediction tools (e.g., ProTox-II) to flag structural alerts (e.g., reactive thiols). Modify problematic moieties—replacing the thiol with a methylthio group or introducing electron-withdrawing substituents—to mitigate hepatotoxicity risks. Validate predictions with in vitro cytotoxicity assays (e.g., HepG2 cell viability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
